molecular formula C21H21ClF2O4S B10752618 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid

3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid

Cat. No.: B10752618
M. Wt: 442.9 g/mol
InChI Key: HMVCACBDXIUZTM-SPLOXXLWSA-N
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Description

3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid is a compound of significant interest in the field of medicinal chemistry. This compound is known for its complex structure, featuring a sulfonyl group and multiple aromatic substitutions, which contributes to its distinct chemical properties and potential therapeutic applications.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Preparation of the cyclohexyl ring with the necessary stereochemistry.

  • Introduction of the 4-chlorophenyl and 2,5-difluorophenyl groups via electrophilic aromatic substitution.

  • Addition of the sulfonyl group through sulfonation reactions.

  • Attachment of the propanoic acid moiety through esterification and subsequent hydrolysis.

Industrial Production Methods

Scaling up the synthesis for industrial production often requires optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonyl group can be further oxidized under strong oxidizing conditions.

  • Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride.

  • Substitution: : The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

  • Substitution: : Halogenating agents like bromine or chlorine, and nucleophiles such as hydroxide ions.

Major Products Formed

  • Oxidation products may include sulfoxides or sulfones.

  • Reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

This compound has a wide range of scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate specific biochemical pathways.

  • Industry: : Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid exerts its effects involves binding to molecular targets such as enzymes or receptors. The compound's unique structure allows it to interact with these targets through specific non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other sulfonyl-containing cyclohexyl derivatives, 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid stands out due to its specific substitution pattern on the aromatic rings. This gives it unique chemical properties and potential for selective biological activity.

Similar Compounds

  • 4-chlorophenylsulfonyl-3-cyclohexylpropanoic acid

  • 2,5-difluorophenylsulfonyl-3-cyclohexylpropanoic acid

  • 3-(4-methylphenylsulfonyl)-3-(2,5-dichlorophenyl)cyclohexyl]propanoic acid

These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical and biological properties.

Wouldn't it be fascinating to delve deeper into the specific applications in medicinal chemistry?

Properties

Molecular Formula

C21H21ClF2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid

InChI

InChI=1S/C21H21ClF2O4S/c22-15-4-7-17(8-5-15)29(27,28)21(18-12-16(23)6-9-19(18)24)11-1-2-14(13-21)3-10-20(25)26/h4-9,12,14H,1-3,10-11,13H2,(H,25,26)/t14-,21-/m1/s1

InChI Key

HMVCACBDXIUZTM-SPLOXXLWSA-N

Isomeric SMILES

C1C[C@@H](C[C@](C1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O

Canonical SMILES

C1CC(CC(C1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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